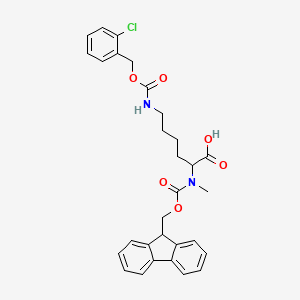
Fmoc-N-Me-Lys(2-Cl-Z)-OH
Vue d'ensemble
Description
Fmoc-N-Me-Lys(2-Cl-Z)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with various protecting groups to facilitate its incorporation into peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically involves multiple steps:
Protection of the Lysine Side Chain: The lysine side chain is protected using a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.
N-Methylation: The amino group of lysine is methylated to form N-methyl-lysine.
Fmoc Protection: The α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds using reagents like HBTU or DIC.
Side Chain Deprotection: Removal of the 2-Cl-Z group using hydrogenation or acidic conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Reagents: HBTU, DIC, or EDC.
Side Chain Deprotection: Hydrogenation with palladium on carbon or TFA.
Major Products
The major products of these reactions are peptides with specific sequences, incorporating the modified lysine residue.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used in the synthesis of peptides and proteins for research and therapeutic purposes.
Biology
Protein Engineering: Incorporation into proteins to study structure-function relationships.
Medicine
Drug Development: Used in the design of peptide-based drugs.
Industry
Biotechnology: Used in the production of synthetic peptides for various applications.
Mécanisme D'action
The compound itself does not have a specific mechanism of action but is used as a building block in peptides. The mechanism of action of the resulting peptides depends on their sequence and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(2-Cl-Z)-OH: Similar but without the N-methylation.
Boc-Lys(2-Cl-Z)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-Lys(Boc)-OH: Uses a different side chain protecting group (Boc).
Uniqueness
The unique combination of Fmoc, N-methylation, and 2-Cl-Z protection makes Fmoc-N-Me-Lys(2-Cl-Z)-OH particularly useful in specific synthetic applications where these modifications are advantageous.
Propriétés
IUPAC Name |
6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOHAGCRFXQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















